molecular formula C29H32N4O4 B10849141 H-Dmt-Tic-Gly-NH-Ph

H-Dmt-Tic-Gly-NH-Ph

Cat. No.: B10849141
M. Wt: 500.6 g/mol
InChI Key: JQERUKPESNWSQA-UIOOFZCWSA-N
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Description

H-Dmt-Tic-Gly-NH-Ph is a synthetic opioid peptide analog that has garnered significant interest in the field of medicinal chemistry. This compound is part of a class of molecules designed to interact with opioid receptors, specifically targeting delta and mu-opioid receptors. The structure of this compound includes 2’,6’-dimethyl-L-tyrosine (Dmt), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), glycine (Gly), and a phenyl (Ph) group at the C-terminus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Dmt-Tic-Gly-NH-Ph involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:

  • Protection of the amino group of 2’,6’-dimethyl-L-tyrosine.
  • Coupling of protected 2’,6’-dimethyl-L-tyrosine with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
  • Deprotection of the intermediate product followed by coupling with glycine.
  • Final coupling with a phenyl group at the C-terminus using a suitable reagent .

Industrial Production Methods: Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps .

Chemical Reactions Analysis

Types of Reactions: H-Dmt-Tic-Gly-NH-Ph can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to quinone derivatives .

Scientific Research Applications

H-Dmt-Tic-Gly-NH-Ph has several scientific research applications, including:

Mechanism of Action

H-Dmt-Tic-Gly-NH-Ph exerts its effects by binding to delta and mu-opioid receptors. The binding of this compound to these receptors activates intracellular signaling pathways, leading to analgesic effects. The molecular targets include G-protein-coupled receptors (GPCRs), which mediate the downstream effects such as inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity .

Comparison with Similar Compounds

  • H-Dmt-Tic-Gly-NH-CH2-Ph
  • H-Dmt-Tic-NH-CH2-Bid (1H-benzimidazole-2-yl)
  • H-Dmt-Tic-NH-CH2-Ph

Comparison: H-Dmt-Tic-Gly-NH-Ph is unique due to its balanced delta and mu-opioid receptor agonism. In contrast, H-Dmt-Tic-Gly-NH-CH2-Ph exhibits potent delta-antagonism and high mu-agonism, while H-Dmt-Tic-NH-CH2-Bid shows potent delta-agonism with less mu-agonism .

Properties

Molecular Formula

C29H32N4O4

Molecular Weight

500.6 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2-anilino-2-oxoethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)29(37)33-17-21-9-7-6-8-20(21)14-26(33)28(36)31-16-27(35)32-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,36)(H,32,35)/t25-,26-/m0/s1

InChI Key

JQERUKPESNWSQA-UIOOFZCWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O

Origin of Product

United States

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